molecular formula C7H10O3S B14629413 S-(1,4-Dioxopentan-3-yl) ethanethioate CAS No. 53670-56-7

S-(1,4-Dioxopentan-3-yl) ethanethioate

Cat. No.: B14629413
CAS No.: 53670-56-7
M. Wt: 174.22 g/mol
InChI Key: HCYMGBHDAQPRID-UHFFFAOYSA-N
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Description

S-(1,4-Dioxopentan-3-yl) ethanethioate is a chemical compound with the molecular formula C7H10O3S It is known for its unique structure, which includes a dioxopentan group attached to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1,4-Dioxopentan-3-yl) ethanethioate typically involves the reaction of 1,4-dioxopentane with ethanethioic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

S-(1,4-Dioxopentan-3-yl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(1,4-Dioxopentan-3-yl) ethanethioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of S-(1,4-Dioxopentan-3-yl) ethanethioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    S-(1,4-Dioxopentan-3-yl) ethanethioate: Unique due to its specific dioxopentan and ethanethioate structure.

    This compound analogs: Compounds with similar structures but different substituents on the dioxopentan or ethanethioate groups.

Uniqueness

This compound stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in various fields of research.

Properties

CAS No.

53670-56-7

Molecular Formula

C7H10O3S

Molecular Weight

174.22 g/mol

IUPAC Name

S-(1,4-dioxopentan-3-yl) ethanethioate

InChI

InChI=1S/C7H10O3S/c1-5(9)7(3-4-8)11-6(2)10/h4,7H,3H2,1-2H3

InChI Key

HCYMGBHDAQPRID-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC=O)SC(=O)C

Origin of Product

United States

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